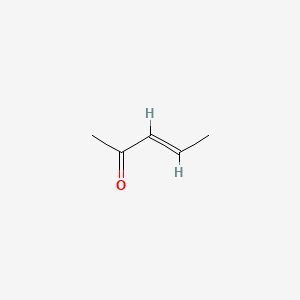
5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde, also known as 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde, is a versatile chemical compound with a wide range of applications in organic synthesis, biochemistry, and drug discovery. It is a colorless, crystalline solid with a melting point of 161-163°C and a boiling point of 191-193°C. 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 145.56 g/mol and is soluble in water. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and dyes.
Mecanismo De Acción
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a versatile chemical compound with a wide range of applications in organic synthesis, biochemistry, and drug discovery. The mechanism of action of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form hydrogen bonds with other molecules and increase their reactivity. It is also believed that the compound can act as an electrophile, which means that it can react with nucleophiles such as amines and thiols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde are not fully understood. However, it is known that the compound can act as a Lewis acid and an electrophile, which can lead to various biochemical and physiological effects. For example, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde can act as an antioxidant and can inhibit the activity of certain enzymes. In addition, the compound can act as an anti-inflammatory agent and can modulate the activity of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde in laboratory experiments include its versatility as an intermediate in the synthesis of many compounds, its ability to form hydrogen bonds and increase reactivity, and its ability to act as an antioxidant and anti-inflammatory agent. However, there are some limitations to using 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde in laboratory experiments. For example, the compound is toxic and can cause irritation to the skin and eyes. In addition, it is volatile and can be difficult to handle.
Direcciones Futuras
The potential future directions for the use of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde include further research into its biochemical and physiological effects, its potential applications in drug discovery, and its potential use in the synthesis of novel compounds. In addition, further research should be conducted into the safety and toxicity of the compound and its potential environmental impacts. Finally, additional research should be conducted into the synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde and its potential use in the synthesis of other compounds.
Métodos De Síntesis
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is prepared by several methods. The most common method is the reaction of a primary amine with a chlorinated cyclopropane, followed by oxidation with a strong oxidizing agent. This reaction yields a mixture of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde and other cyclopropyl derivatives. The desired product can then be isolated by distillation or crystallization. Other methods of synthesis include the reaction of an alkyl halide with a cyclopropyl amine, followed by oxidation with a strong oxidizing agent.
Aplicaciones Científicas De Investigación
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is used in a wide range of scientific research applications. It is a useful intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of heterocyclic compounds and in the preparation of cyclopropyl derivatives. In addition, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde is used in the synthesis of novel compounds for biological and medicinal research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves the reaction of cyclopropyl hydrazine with 4-chlorobutanal followed by oxidation of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl hydrazine", "4-chlorobutanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with 4-chlorobutanal in the presence of sodium borohydride to yield 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxaldehyde.", "Step 2: The resulting intermediate is then oxidized using hydrochloric acid and sodium chlorite to yield 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde.", "Step 3: The product is then extracted using a mixture of chloroform and ethyl acetate, and washed with water to obtain the final compound." ] } | |
Número CAS |
2740505-58-0 |
Nombre del producto |
5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde |
Fórmula molecular |
C7H7ClN2O |
Peso molecular |
170.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




